molecular formula C19H10Cl2N2O5 B11505814 3-(2,4-dichlorophenoxy)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

3-(2,4-dichlorophenoxy)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B11505814
M. Wt: 417.2 g/mol
InChI Key: VWLNBXVRHQVADO-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenoxy)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines This compound is characterized by its unique structure, which includes a nitro group, a dichlorophenoxy group, and an oxazepinone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenoxy)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,4-dichlorophenol with 2-fluorobenzonitrile in the presence of a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) to form an intermediate. This intermediate is then subjected to further reactions, including nitration and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of biomass-derived reagents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenoxy)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) in the presence of a catalyst for reduction reactions, and bases like potassium carbonate (K₂CO₃) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

3-(2,4-dichlorophenoxy)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenoxy)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The nitro group and dichlorophenoxy group play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo[b,f][1,4]oxazepines and their derivatives, such as:

Uniqueness

What sets 3-(2,4-dichlorophenoxy)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C19H10Cl2N2O5

Molecular Weight

417.2 g/mol

IUPAC Name

9-(2,4-dichlorophenoxy)-7-nitro-5H-benzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C19H10Cl2N2O5/c20-10-5-6-15(12(21)7-10)27-11-8-14(23(25)26)18-17(9-11)28-16-4-2-1-3-13(16)22-19(18)24/h1-9H,(H,22,24)

InChI Key

VWLNBXVRHQVADO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(C=C(C=C3O2)OC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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